Acriflavin-Biotin Conjugate
Overview
Description
Acriflavin-Biotin Conjugate is a compound formed by the conjugation of acriflavin, a fluorescent dye and antimicrobial agent, with biotin, a vitamin that binds strongly to avidin or streptavidin proteins . This conjugate is particularly useful in fluorescence microscopy and flow cytometry due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Acriflavin-Biotin Conjugate typically involves the chemical reaction between acriflavin and biotin. The process includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation Reaction: The activated biotin is then reacted with acriflavin in the presence of a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the conjugate.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups of acriflavin.
Reduction: The compound can also be reduced under specific conditions, affecting the acriflavin moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the biotin moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of acriflavin.
Reduction: Reduced forms of acriflavin.
Substitution: Substituted derivatives at the biotin moiety.
Scientific Research Applications
Acriflavin-Biotin Conjugate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in fluorescence microscopy to visualize biotinylated molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of Acriflavin-Biotin Conjugate involves the binding of biotin to avidin or streptavidin proteins. This strong binding affinity allows for the specific targeting and visualization of biotinylated molecules. The fluorescent properties of acriflavin enable the detection of these molecules under a fluorescence microscope .
Comparison with Similar Compounds
Acriflavin: A fluorescent dye and antimicrobial agent.
Biotin: A vitamin that binds strongly to avidin or streptavidin proteins.
Fluorescein-Biotin Conjugate: Another fluorescent biotin conjugate used in similar applications
Uniqueness: Acriflavin-Biotin Conjugate is unique due to its combination of acriflavin’s fluorescent properties and biotin’s strong binding affinity. This makes it particularly useful in applications requiring both fluorescence and specific targeting of biotinylated molecules .
Properties
IUPAC Name |
N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQMAHVCTUSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401655 | |
Record name | Acriflavin-Biotin Conjugate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041387-90-9 | |
Record name | Acriflavin-Biotin Conjugate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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